7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde
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Overview
Description
7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde: is an organic compound with the molecular formula C9H4BrClO2 and a molecular weight of 259.49 g/mol It is a derivative of benzofuran, characterized by the presence of bromine and chlorine substituents at the 7th and 5th positions, respectively, and an aldehyde group at the 2nd position
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to bind strongly and with high selectivity to certain receptors .
Mode of Action
It’s known that benzofuran derivatives can undergo free radical reactions . In such reactions, a hydrogen atom is removed from the benzylic position, forming a resonance-stabilized radical .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde typically involves the bromination and chlorination of benzofuran derivatives followed by formylation. One common method includes:
Bromination and Chlorination: Starting with benzofuran, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination is then performed using chlorine gas or a chlorinating agent like sulfuryl chloride.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed:
Oxidation: 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.
Reduction: 7-Bromo-5-chloro-1-benzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Derivatives of benzofuran are known to exhibit antiviral, anticancer, and antimicrobial properties. Research is ongoing to evaluate the efficacy of this compound and its derivatives in various therapeutic applications .
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structural features make it suitable for incorporation into polymers and other materials with desirable electronic properties .
Comparison with Similar Compounds
5-Bromo-1-benzofuran-2-carbaldehyde: Similar structure but lacks the chlorine substituent.
7-Chloro-1-benzofuran-2-carbaldehyde: Similar structure but lacks the bromine substituent.
Uniqueness: 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Properties
IUPAC Name |
7-bromo-5-chloro-1-benzofuran-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClO2/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMHMIMGGMJCFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Cl)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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